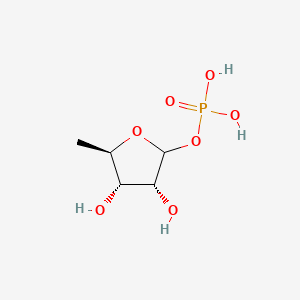

5-Deoxyribose 1-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .

準備方法

Synthetic Routes and Reaction Conditions

5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .

化学反応の分析

Conversion of 5-Deoxyribose 1-phosphate

Once formed, this compound undergoes isomerization to 5-deoxyribulose 1-phosphate. This step is catalyzed by the drd isomerase enzyme .

Reaction 2: Isomerization of this compound

5-Deoxyribose 1-phosphate→5-Deoxyribulose 1-phosphate

Aldol Cleavage of 5-Deoxyribulose 1-phosphate

The final step in the salvage pathway involves the aldol cleavage of 5-deoxyribulose 1-phosphate to dihydroxyacetone phosphate (DHAP) and acetaldehyde. This reaction is catalyzed by the drd aldolase enzyme .

Reaction 3: Aldol Cleavage of 5-Deoxyribulose 1-phosphate

5-Deoxyribulose 1-phosphate→Dihydroxyacetone phosphate+Acetaldehyde

Table: Key Enzymes and Reactions in the 5-Deoxyribose Salvage Pathway

| Enzyme | Reaction | Product(s) |

|---|---|---|

| drd Kinase | Phosphorylation of 5-deoxyribose to this compound | This compound |

| drd Isomerase | Isomerization of this compound to 5-deoxyribulose 1-phosphate | 5-Deoxyribulose 1-phosphate |

| drd Aldolase | Aldol cleavage of 5-deoxyribulose 1-phosphate to DHAP and acetaldehyde | Dihydroxyacetone phosphate, Acetaldehyde |

科学的研究の応用

Biochemical Pathways and Metabolism

5-Deoxyribose 1-phosphate is primarily involved in the salvage pathways of nucleoside metabolism. It is generated from 5-deoxyadenosine, a byproduct of radical S-adenosylmethionine (SAM) enzymes. The conversion of 5-deoxyribose to this compound is catalyzed by specific kinases, which phosphorylate the compound to facilitate its further metabolism.

Enzymatic Conversion

The enzymatic pathway for the salvage of 5-deoxyribose involves three main steps:

- Phosphorylation : The enzyme deoxyribose-phosphate kinase phosphorylates 5-deoxyribose to produce this compound.

- Isomerization : This compound is then converted to 5-deoxyribulose 1-phosphate through isomerization.

- Aldol Cleavage : Finally, aldolase cleaves the isomerized product into dihydroxyacetone phosphate and acetaldehyde, which are intermediates in central metabolic pathways .

Genetic Studies

Studies have shown that the genes encoding enzymes for the metabolism of 5-deoxyribose are often clustered together in bacterial genomes. This genetic organization facilitates research into metabolic pathways and gene function. For example, in Bacillus thuringiensis, deletion of specific genes related to this pathway has revealed insights into the detoxification mechanisms for toxic metabolites .

Potential Therapeutic Uses

The ability to manipulate the salvage pathways involving 5-deoxyribose suggests potential therapeutic applications, particularly in cancer treatment where nucleoside metabolism is often disrupted. By understanding these pathways, researchers may develop strategies to target specific enzymes involved in nucleotide synthesis or degradation, leading to novel treatments .

Bacterial Metabolism

A notable case study involves the investigation of Bacillus thuringiensis, where researchers defined a salvage pathway for 5-deoxyribose that includes three key enzymes: a kinase, an isomerase, and an aldolase. Deletion experiments demonstrated that these enzymes are crucial for managing intracellular levels of 5-deoxyribose and its metabolites, highlighting their importance in bacterial survival under conditions where these compounds accumulate .

Plant Metabolism

In plants like Arabidopsis thaliana, enzymes involved in methionine salvage pathways have been shown to exhibit promiscuous activity towards 5-deoxyribulose 1-phosphate, suggesting that plants may utilize similar mechanisms for metabolizing this compound as seen in bacteria . This cross-species functionality opens avenues for exploring plant metabolic engineering.

Data Table: Enzymatic Pathway Summary

| Step | Enzyme | Product |

|---|---|---|

| Phosphorylation | Deoxyribose-phosphate kinase | This compound |

| Isomerization | Isomerase | 5-Deoxyribulose 1-phosphate |

| Aldol Cleavage | Aldolase | Dihydroxyacetone phosphate + Acetaldehyde |

作用機序

The mechanism of action of 5-deoxyribose 1-phosphate involves its role as an intermediate in various biochemical pathways. It is phosphorylated to 5-deoxyribulose 1-phosphate by specific kinases, which is then further processed by isomerases and aldolases to produce dihydroxyacetone phosphate and acetaldehyde . These products are then utilized in various metabolic pathways, contributing to the synthesis of nucleotides and other essential biomolecules .

類似化合物との比較

Similar Compounds

5-Deoxyribose: A closely related compound where the phosphate group is absent.

5-Deoxyadenosine: Another related compound that is a byproduct of radical S-adenosylmethionine enzyme reactions.

2-Deoxyribose 5-phosphate: Similar in structure but with a hydroxyl group at the second carbon instead of a hydrogen atom.

Uniqueness

5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .

生物活性

5-Deoxyribose 1-phosphate (5dR-1P) is a significant metabolite in various biological pathways, particularly in the salvage and metabolism of nucleotides. This compound is primarily derived from the cleavage of 5-deoxyadenosine (5dAdo), a by-product of radical S-adenosylmethionine (SAM) enzyme reactions. Understanding the biological activity of 5dR-1P is crucial for insights into its role in cellular metabolism, potential toxicity, and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in bacteria and plants. The following sections outline key aspects of its metabolism.

1. Salvage Pathway

The salvage pathway for 5dR-1P involves several enzymatic steps:

- Phosphorylation : 5dR is phosphorylated to form 5dR-1P by the enzyme MTA kinase (MtnK).

- Isomerization : 5dR-1P can be converted into 5-deoxyribulose 1-phosphate (5dRu-1P) via specific isomerases.

- Aldol Cleavage : The aldolase enzymes cleave 5dRu-1P into primary metabolites like acetaldehyde and dihydroxyacetone phosphate (DHAP) .

2. Toxicity and Detoxification

Research indicates that excess levels of 5-deoxyribose can exhibit toxic effects on bacterial growth. For instance, studies on Bacillus thuringiensis show that deletion mutants lacking specific detoxification genes (drdI and drdA) were more susceptible to the toxic effects of 5-deoxyribose than wild-type strains . This suggests a critical role for these genes in detoxifying excess 5-deoxyribose.

Case Studies

Several studies have highlighted the biological significance of 5dR-1P:

Case Study 1: Bacterial Metabolism

In a study examining Bacillus thuringiensis, researchers demonstrated that when supplied with exogenous 5-deoxyribose, intracellular levels of both 5-deoxyribose and its phosphorylated form increased significantly. This study confirmed that the metabolic pathway involving drdI and drdA is crucial for managing intracellular concentrations of these compounds .

Case Study 2: Eukaryotic Cells

In eukaryotic organisms, particularly plants, enzymes such as DEP1 (a class II aldolase) have been shown to exhibit promiscuous activity towards various substrates, including 5-deoxyribulose-1-phosphate. This suggests that plants may utilize similar pathways for metabolizing 5-deoxyribose, indicating a broader evolutionary significance .

Research Findings

Recent research findings emphasize the intricate roles of enzymes involved in the metabolism of 5dR-1P:

| Enzyme | Function | Organism |

|---|---|---|

| MTA phosphorylase | Cleaves 5-deoxyadenosine to release adenine and 5dR | Various bacteria |

| MTA nucleosidase | Converts MTA to adenine and releases 5-deoxyribose | Eukaryotes and bacteria |

| MtnK | Phosphorylates 5-deoxyribose to form 5dR-1P | Eukaryotes |

| DrdK | Phosphorylates 5-deoxyribose in bacteria | Bacillus thuringiensis |

特性

CAS番号 |

86708-78-3 |

|---|---|

分子式 |

C5H11O7P |

分子量 |

214.11 g/mol |

IUPAC名 |

[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1 |

InChIキー |

XXQFKXPJJNBLSU-SOOFDHNKSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O |

正規SMILES |

CC1C(C(C(O1)OP(=O)(O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。